Cas no 894004-07-0 (N-(2-methoxy-5-methylphenyl)-2-{6-(pyridin-4-yl)pyridazin-3-ylsulfanyl}acetamide)

N-(2-methoxy-5-methylphenyl)-2-{6-(pyridin-4-yl)pyridazin-3-ylsulfanyl}acetamide is a synthetic organic compound featuring a pyridazine core linked to a pyridine moiety via a thioether bridge, further functionalized with an acetamide group. Its molecular structure suggests potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active agents. The presence of both pyridazine and pyridine rings enhances binding affinity to enzymatic targets, while the thioether linkage improves metabolic stability. The methoxy and methyl substituents on the phenyl ring may influence solubility and pharmacokinetic properties. This compound is of interest for research applications in drug discovery and development, particularly in targeting protein-protein interactions or signal transduction pathways.
N-(2-methoxy-5-methylphenyl)-2-{6-(pyridin-4-yl)pyridazin-3-ylsulfanyl}acetamide structure
894004-07-0 structure
Product name:N-(2-methoxy-5-methylphenyl)-2-{6-(pyridin-4-yl)pyridazin-3-ylsulfanyl}acetamide
CAS No:894004-07-0
MF:C19H18N4O2S
MW:366.436822414398
CID:5512057

N-(2-methoxy-5-methylphenyl)-2-{6-(pyridin-4-yl)pyridazin-3-ylsulfanyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-methoxy-5-methylphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide
    • Acetamide, N-(2-methoxy-5-methylphenyl)-2-[[6-(4-pyridinyl)-3-pyridazinyl]thio]-
    • N-(2-methoxy-5-methylphenyl)-2-{6-(pyridin-4-yl)pyridazin-3-ylsulfanyl}acetamide
    • Inchi: 1S/C19H18N4O2S/c1-13-3-5-17(25-2)16(11-13)21-18(24)12-26-19-6-4-15(22-23-19)14-7-9-20-10-8-14/h3-11H,12H2,1-2H3,(H,21,24)
    • InChI Key: WAEUAPHECAWJME-UHFFFAOYSA-N
    • SMILES: C(NC1=CC(C)=CC=C1OC)(=O)CSC1=NN=C(C2C=CN=CC=2)C=C1

N-(2-methoxy-5-methylphenyl)-2-{6-(pyridin-4-yl)pyridazin-3-ylsulfanyl}acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2005-0249-15mg
N-(2-methoxy-5-methylphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide
894004-07-0 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F2005-0249-40mg
N-(2-methoxy-5-methylphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide
894004-07-0 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F2005-0249-5mg
N-(2-methoxy-5-methylphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide
894004-07-0 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F2005-0249-1mg
N-(2-methoxy-5-methylphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide
894004-07-0 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F2005-0249-50mg
N-(2-methoxy-5-methylphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide
894004-07-0 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F2005-0249-3mg
N-(2-methoxy-5-methylphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide
894004-07-0 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F2005-0249-10μmol
N-(2-methoxy-5-methylphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide
894004-07-0 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F2005-0249-25mg
N-(2-methoxy-5-methylphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide
894004-07-0 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F2005-0249-10mg
N-(2-methoxy-5-methylphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide
894004-07-0 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F2005-0249-20mg
N-(2-methoxy-5-methylphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide
894004-07-0 90%+
20mg
$99.0 2023-05-17

N-(2-methoxy-5-methylphenyl)-2-{6-(pyridin-4-yl)pyridazin-3-ylsulfanyl}acetamide Related Literature

Additional information on N-(2-methoxy-5-methylphenyl)-2-{6-(pyridin-4-yl)pyridazin-3-ylsulfanyl}acetamide

Introduction to N-(2-methoxy-5-methylphenyl)-2-{6-(pyridin-4-yl)pyridazin-3-ylsulfanyl}acetamide (CAS No. 894004-07-0)

N-(2-methoxy-5-methylphenyl)-2-{6-(pyridin-4-yl)pyridazin-3-ylsulfanyl}acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 894004-07-0, represents a promising candidate for further exploration in drug discovery and development. Its molecular structure incorporates several key functional groups, including a phenyl ring substituted with methoxy and methyl groups, and a pyridazine moiety linked to a pyridine ring through a sulfanyl group. These features contribute to its potential biological activity and make it an intriguing subject for researchers seeking novel therapeutic agents.

The compound's structure is characterized by a central acetamide moiety, which is flanked by the aforementioned phenyl and pyridazine derivatives. This arrangement suggests that N-(2-methoxy-5-methylphenyl)-2-{6-(pyridin-4-yl)pyridazin-3-ylsulfanyl}acetamide may exhibit properties that are beneficial for interactions with biological targets. Specifically, the presence of electron-donating groups such as the methoxy substituent on the phenyl ring could enhance its binding affinity to certain enzymes or receptors. Additionally, the sulfanyl group attached to the pyridazine ring introduces a polar region that may facilitate interactions with polar biological molecules.

In recent years, there has been growing interest in the development of small molecules that can modulate biological pathways associated with various diseases. N-(2-methoxy-5-methylphenyl)-2-{6-(pyridin-4-yl)pyridazin-3-ylsulfanyl}acetamide has been studied for its potential role in inhibiting key enzymes involved in inflammatory processes. Preliminary studies have indicated that this compound may exhibit anti-inflammatory properties by targeting cyclooxygenase (COX) enzymes, which are crucial in the production of prostaglandins that mediate inflammation. The structural features of this molecule, particularly the pyridazine and pyridine rings, are believed to contribute to its inhibitory activity by mimicking natural substrates or allosteric modulators of these enzymes.

Beyond its anti-inflammatory potential, N-(2-methoxy-5-methylphenyl)-2-{6-(pyridin-4-yl)pyridazin-3-ylsulfanyl}acetamide has also been explored for its possible applications in treating neurological disorders. The compound's ability to cross the blood-brain barrier and interact with central nervous system (CNS) targets makes it an attractive candidate for further investigation. Research has suggested that the sulfanyl group may play a critical role in facilitating penetration into the CNS, while the phenyl ring can modulate neurotransmitter systems involved in conditions such as anxiety and depression. These findings have prompted further studies to evaluate its efficacy and safety profiles in animal models of neurological diseases.

The synthesis of N-(2-methoxy-5-methylphenyl)-2-{6-(pyridin-4-yl)pyridazin-3-ylsulfanyl}acetamide involves multiple steps, each requiring careful optimization to ensure high yield and purity. The process typically begins with the preparation of key intermediates, such as 2-methoxy-5-methylphenylamine and 6-(pyridin-4-yloxy)pyridazine. These intermediates are then coupled using reagents such as carbodiimides or thionitriles to form the desired amide linkage. The final step involves sulfanylation, where the sulfanyl group is introduced to complete the molecular structure. Advanced synthetic techniques, including flow chemistry and catalytic methods, have been employed to improve efficiency and reduce environmental impact.

The pharmacokinetic properties of N-(2-methoxy-5-methylphenyl)-2-{6-(pyridin-4-yll)sulfanyl}acetamide are crucial factors in determining its suitability as a drug candidate. Studies have shown that this compound exhibits moderate solubility in water and lipids, suggesting potential for oral administration and good tissue distribution. Additionally, preliminary metabolic studies indicate that it is metabolized primarily through Phase II pathways involving glucuronidation and sulfation, which can enhance its excretion from the body. These findings are valuable for understanding how the compound behaves within the body and for designing future clinical trials.

In conclusion, N-(2-methoxy-5-methylphenyl)-2-{6-(pyridin-4-yloxy)pyridazin-3-ylylsulfanyl}acetamide (CAS No. 894004-07-0) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for further exploration in drug discovery, particularly for applications related to inflammation and neurological disorders. As research continues to uncover new therapeutic targets and mechanisms, compounds like this one will play an increasingly important role in developing innovative treatments for human diseases.

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